molecular formula C6H6S<br>C6H6S<br>C6H5SH B7761014 Benzenethiol CAS No. 16528-57-7

Benzenethiol

Cat. No.: B7761014
CAS No.: 16528-57-7
M. Wt: 110.18 g/mol
InChI Key: RMVRSNDYEFQCLF-UHFFFAOYSA-N
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Description

Benzenethiol, also known as thiophenol, is an organosulfur compound with the chemical formula C₆H₆S. It is a colorless to pale yellow liquid with a strong, unpleasant odor reminiscent of garlic. This compound is a thiol derivative of benzene, where a sulfur atom is bonded to a hydrogen atom and a benzene ring. This compound is known for its reactivity and is used in various chemical processes and industrial applications .

Mechanism of Action

Target of Action

Benzenethiol, also known as Thiophenol, is a simple aromatic thiol. It is known to participate in various chemical reactions, particularly those involving electrophilic aromatic substitution .

Mode of Action

This compound undergoes electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include temperature, pH, presence of other chemicals, and specific conditions within the biological system (eg, cellular redox status).

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenethiol can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is typically produced through the reduction of benzenesulfonyl chloride with sulfuric acid and zinc. This method is preferred due to its efficiency and cost-effectiveness .

Comparison with Similar Compounds

Benzenethiol can be compared with other thiol compounds such as ethanethiol (C₂H₅SH) and propanethiol (C₃H₇SH). While all these compounds contain the thiol group, this compound is unique due to the presence of the aromatic benzene ring, which imparts different chemical properties and reactivity. For example, this compound is more reactive in nucleophilic substitution reactions compared to aliphatic thiols .

Similar compounds include:

  • Ethanethiol (C₂H₅SH)
  • Propanethiol (C₃H₇SH)
  • Butanethiol (C₄H₉SH)

These compounds share the thiol functional group but differ in their carbon chain length and overall structure .

Properties

IUPAC Name

benzenethiol
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InChI

InChI=1S/C6H6S/c7-6-4-2-1-3-5-6/h1-5,7H
Source PubChem
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InChI Key

RMVRSNDYEFQCLF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)S
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Molecular Formula

C6H6S, Array
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Related CAS

33411-63-1, 930-69-8 (hydrochloride salt)
Record name Benzenethiol, homopolymer
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Record name Thiophenol
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DSSTOX Substance ID

DTXSID7026811
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Molecular Weight

110.18 g/mol
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Physical Description

Phenyl mercaptan appears as a clear liquid with a repulsive odor. Boiling point 168.3 °C. Insoluble in water and denser than water. Very toxic by ingestion, skin absorption, and by inhalation. Used as a chemical intermediate and in mosquito control., Water-white liquid with an offensive, garlic-like odor; Note: A solid below 5 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to water white or pale yellow mobile liquid with repulsive, penetrating, garlic-like odour, Clear liquid with a repulsive odor., Water-white liquid with an offensive, garlic-like odor. [Note: A solid below 5 °F.]
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

334.9 °F at 760 mmHg (EPA, 1998), 169.1 °C, 169.00 °C. @ 760.00 mm Hg, 168 °C, 336 °F
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Flash Point

127 °F (USCG, 1999), 127 °F, 50 °C (122 °F) (Closed cup), 132 °F
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Solubility

0.08 % at 77 °F (NIOSH, 2023), In water, 835 mg/L at 25 °C, Water solubility of 836 mg/l at 25 °C., In water, 470 mg/L at 15 °C, Very soluble in alcohol; miscible with ether, benzene, carbon disulfide, Soluble in ethanol, ethyl ether, benzene; slightly soluble in carbon tetrachloride, 0.835 mg/mL at 25 °C, Solubility in water: none, insoluble in water; slightly soluble in alcohol and ether; soluble in oils, (77 °F): 0.08%
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.0728 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.0775 g/cu cm at 20 °C, Relative density (water = 1): 1.07, 1.073-1.080, 1.073, 1.08
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/504/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0050.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

Relative vapor density (air = 1): 3.8
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Vapor Pressure

1 mmHg at 65.48 °F (EPA, 1998), 1.93 [mmHg], Vapor pressure: 1 mm Hg at 18.6 °C; 10 mm Hg at 56 °C; 100 mm Hg at 106.6 °C, 1.93 mm Hg at 25 °C, Vapor pressure, kPa at 18 °C: 0.13, 1 mmHg at 65.48 °F, (65 °F): 1 mmHg
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYL MERCAPTAN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/95
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0050.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Mechanism of Action

Neocarzinostatin is a potent antitumor antibiotic and is a prodrug, which induces genome damage after activation by a thiol. The prodrug is stored as a protein-bound chromophore that contains an enediyne nucleus. A thiolate attack on the chromophore cyclizes the nucleus and produces radicals that abstract hydrogen from DNA. Because thiol is the only cofactor in the vital activation process, the structure of the thiol plays an important role in the activity of the drug. Here we systematically examine the effect of the electronic structure of some thiols on the efficiency of the drug, and compare particularly aromatic with aliphatic thiols. The values of drug-induced base release from DNA are remarkably different between thiophenol (3.6%) and benzyl mercaptan (12.5%), the activity of which is comparable with those of aliphatic thiols. Cleavage results determined by DNA electrophoresis are consistent with the results of base release; they show that the total number of DNA lesions is more than 3-fold lower for thiophenol than for aliphatic thiols or benzyl mercaptan. We conclude that among aromatic thiols, only those that have delocalized thiol sulfur electrons can substantially reduce the DNA cleavage activity. This result suggests that the effect of an aromatic ring arises from an inductive effect imposed on the thiol sulfur electron through pi-resonance rather than through effects such as aromatic stacking, steric hindrance, or hydrophobic interaction. Replacing thiophenol with substituted derivatives with electron-releasing or -withdrawing groups changes the drug activity and supports the important role of the electronic structure of the thiol sulfur in determining the drug activity., Thiophenols caused conversion of oxyhemoglobin to methemoglobin. Reduction of corresponding disulfides by intracellular glutathione caused cyclic reduction/oxidation reactions, resulting in increased oxidative flux. Three levels of oxidative stress were observed in these experiments; the lowest level resulted from incubation with 0.25 mM thiophenol; the intermediate level with 0.50 mM thiophenol or 0.25 mM 4-aminothiophenol; the highest levels with 0.50 mM 4-aminothiophenol. Methemoglobin formation increased with increasing level of oxidative stress. Glycolysis and the hexose monophosphate shunt were inhibited at the intermediate and highest levels of stress, respectively. Above the highest level of stress non-intact hemoglobin was formed and cell lysis occurred. These metabolic responses were reflected in cellular levels of NADH, NADPH and reduced glutathione. At the lowest level of oxidative stress, both glycolysis and hexose monophosphate shunt were increased such that near-normal levels of NADH, NADPH and reduced glutathione were maintained and methemglobin formation was kept to a minimum. The response of red cells to 0.25 mM thiophenol appears to represent a level of oxidative stress to which the cell is capable of adaptive metabolic response. Glycolysis contributes approximately one quarter of the total reducing equivalents from glucose metabolism in response to the oxidative challenge by thiophenol.
Record name THIOPHENOL
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Color/Form

Water-white liquid

CAS No.

108-98-5, 16528-57-7
Record name PHENYL MERCAPTAN
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Melting Point

5.4 °F (EPA, 1998), -14.87 °C, -14.8 °C, -15 °C, 5.4 °F, 5 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Customer
Q & A

A: Thiophenol, also known as Benzenethiol, has the molecular formula C6H6S and a molecular weight of 110.18 g/mol. []

A: [] provides partial mass spectra for both this compound (C6H5SH) and deuterated this compound (C6H5SD). These spectra, along with appearance potentials for several product ions, are used to propose structures for the parent ion before fragmentation and establish potential formation processes for the observed ions. Additionally, [] utilizes high-resolution 1H and 13C liquid-state NMR spectra to study the surface structure and dynamics of thiophenol ligands bound to CdS nanocrystals.

A: Research utilizing infrared, NMR, and dipole moment measurements confirms intramolecular hydrogen bonding in ortho-substituted benzenethiols with halo, methoxy, nitro, and carbomethoxy groups. [] Notably, these five-membered S–H···X hydrogen bonds enhance S–H stretching absorptions in infrared spectra. Stronger hydrogen bonding, forming a six-membered chelate ring, is observed in o-carbomethoxybenzenethiols.

A: [] shows that increasing the surface coverage of thiophenolate on CdS nanocrystals enhances their solubility in DMF. This control over surface coverage is achieved by varying the concentration of triethylamine during the preparation of thiophenolate-capped CdS nanocrystals.

A: Yes, both thiophenol and p-nitrothiophenol have been shown to promote the ring-opening polymerization of benzoxazine. [] For instance, adding 10 mol% of these compounds enables the polymerization of p-cresol type monofunctional N-phenyl benzoxazine (1a) to achieve high conversion (>95%) at 150°C within 5 hours, a reaction that doesn't proceed without the promoters.

A: [] investigates the use of (5,10,15,20-tetratolylporphyrinato)methyliridium(III), Ir(TTP)CH3, to catalyze S–H insertion reactions between various thiols and diazo esters, yielding thioether products. Notably, the reaction mechanism involves thiol binding to Ir(TTP)CH3, followed by carbene transfer and S–H insertion.

A: Can the antioxidant activity of thiophenols be predicted computationally?

A: Yes, [] uses density functional theory to study the activity of 12 thiophenols as antioxidants in aqueous solutions, focusing on their ability to scavenge peroxyl radicals. By investigating single electron transfer (SET) and formal hydrogen transfer (FHT) mechanisms, the study demonstrates that SET is dominant, leading to rapid scavenging of peroxyl radicals. Notably, all tested thiophenols showed faster reaction rates with methylperoxyl compared to hydroperoxyl radicals.

A: [] shows that halogen substitution in aniline derivatives significantly impacts their inhibitory activity on human cytochrome P450 2E1. Chlorine and bromine substitutions exert a more substantial enhancement compared to fluorine. Moreover, para- and meta-halogen substitutions are more effective than ortho-halogen substitutions. Furthermore, dihalogen substitution generally surpasses mono- and trihalogen substitution in enhancing inhibitory activity.

A: [] investigates the relationship between the molecular structure of four thiophenol derivatives (2-aminothiophenol, 4-aminothiophenol, 2,2′-diaminodiphenyl disulphide, and 4,4′-diaminodiphenyl disulphide) and their corrosion inhibition performance on mild steel in hydrochloric acid solution using molecular dynamics simulations and density functional theory. The study reveals a correlation between adsorption strength (binding energy, deformation energy), frontier molecular orbital parameters, and experimental inhibition efficiency, suggesting these parameters can be used to predict the inhibition performance of similar compounds.

A: [] demonstrates that grafting a thiophenol layer onto carbon substrates can significantly enhance the stability of platinum nanoparticles. The study uses 4-thiophenoldiazonium ions reduction to create the grafted layer, which acts as a molecular bridge, strengthening the interaction between platinum particles and the carbon substrate. This improved interaction leads to reduced crystallite growth during heat treatment and lower active surface area loss during electrochemical aging, ultimately improving the overall stability of the platinum catalyst.

ANone: Several analytical techniques are employed throughout the provided research papers. These include:

  • Mass Spectrometry: Used to study fragmentation patterns and ion formation processes. [, ]
  • NMR Spectroscopy: Employed to analyze surface structure, dynamics, and characterization of thiophenol derivatives. [, , ]
  • Infrared Spectroscopy: Utilized to study intramolecular hydrogen bonding. []
  • Electrochemical Techniques: Employed to investigate redox behavior and electron transfer processes. [, , , ]
  • Surface Characterization Techniques: Techniques such as X-ray photoelectron spectroscopy, atomic force microscopy, and ellipsometry are utilized to study the interaction of thiophenol and its derivatives with surfaces, including the formation of self-assembled monolayers. [, , ]

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